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Compound of Interest

Compound Name: 5-Bromo-2-phenoxypyridine

Cat. No.: B1291995 Get Quote

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for 5-Bromo-2-phenoxypyridine, alongside its structural

analogues, 2-phenoxypyridine and 5-chloro-2-phenoxypyridine. This analysis is intended for

researchers, scientists, and professionals in drug development to facilitate structural elucidation

and characterization of related compounds. The inclusion of detailed experimental protocols

and visual diagrams aims to support the practical application of this data.

¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million

(ppm), coupling constants (J) in Hertz (Hz), and multiplicities for 5-Bromo-2-phenoxypyridine
and its analogues. The data is presented for solutions in deuterated chloroform (CDCl₃), with

tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data Comparison
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

5-Bromo-2-

phenoxypyridine
H-3 6.85 d 8.8

H-4 7.69 dd 8.8, 2.5

H-6 8.12 d 2.5

Phenyl H 7.10-7.45 m -

2-

Phenoxypyridine
H-3, H-5 6.95-7.05 m -

H-4 7.70-7.80 m -

H-6 8.15-8.25 m -

Phenyl H 7.15-7.45 m -

5-Chloro-2-

phenoxypyridine
H-3 6.88 d 8.7

H-4 7.65 dd 8.7, 2.6

H-6 8.05 d 2.6

Phenyl H 7.10-7.40 m -

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon Chemical Shift (δ, ppm)

5-Bromo-2-phenoxypyridine C-2 162.9

C-3 112.2

C-4 142.5

C-5 115.8

C-6 149.3

Phenyl C-1' 153.5

Phenyl C-2',6' 121.5

Phenyl C-3',5' 129.7

Phenyl C-4' 125.1

2-Phenoxypyridine C-2 164.2

C-3 111.8

C-4 139.4

C-5 118.9

C-6 147.8

Phenyl C-1' 154.2

Phenyl C-2',6' 121.1

Phenyl C-3',5' 129.5

Phenyl C-4' 124.3

5-Chloro-2-phenoxypyridine C-2 163.1

C-3 112.5

C-4 139.8

C-5 126.9

C-6 146.5
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Phenyl C-1' 153.8

Phenyl C-2',6' 121.4

Phenyl C-3',5' 129.6

Phenyl C-4' 124.8

Experimental Protocols
A general procedure for the acquisition of ¹H and ¹³C NMR spectra for phenoxypyridine

derivatives is outlined below.

Sample Preparation:

Dissolve approximately 10-20 mg of the solid compound in 0.6-0.8 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining

well-resolved spectra.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse sequence.

Spectral width: Approximately 16 ppm.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16 to 64, depending on the sample concentration.
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¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse sequence.

Spectral width: Approximately 200-220 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 to 4096, due to the low natural abundance of ¹³C.

Visualization of Molecular Structure and NMR
Assignments
The following diagrams illustrate the chemical structures and the assignment of proton and

carbon signals for 5-Bromo-2-phenoxypyridine.

Caption: ¹H NMR assignments for 5-Bromo-2-phenoxypyridine.

Caption: ¹³C NMR assignments for 5-Bromo-2-phenoxypyridine.

To cite this document: BenchChem. [Comparative NMR Analysis of 5-Bromo-2-
phenoxypyridine and Related Analogues]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291995#1h-nmr-and-13c-nmr-analysis-of-5-bromo-
2-phenoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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